

An In-depth Technical Guide to the Thermochemical Properties of 4-Hydroxybenzyl Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxybenzyl cyanide*

Cat. No.: *B020548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a versatile organic compound with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry.^{[1][2]} Its chemical structure, featuring a hydroxyl group and a nitrile group on a benzyl framework, allows for diverse chemical modifications, making it a valuable precursor for various target molecules, including the beta-blocker atenolol and the anticancer agent genistein (a phytoestrogen).^[1] This guide provides a comprehensive overview of the available thermochemical data for **4-hydroxybenzyl cyanide**, details established experimental protocols for determining these properties, and explores its relevance in drug development.

Physicochemical and Thermochemical Properties

While extensive experimental data on the thermochemical properties of **4-hydroxybenzyl cyanide** are not readily available in the literature, its fundamental physicochemical characteristics have been reported. A summary of these properties is presented in Table 1.

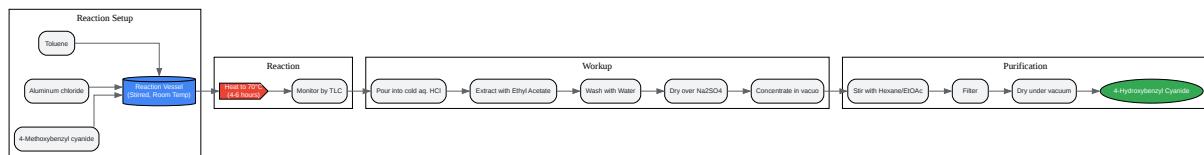
Table 1: Physicochemical Properties of **4-Hydroxybenzyl Cyanide**

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[3][4]
Molecular Weight	133.15 g/mol	[3][4][5]
CAS Number	14191-95-8	[3][4][5]
Melting Point	65-71.6 °C	[3][4]
Boiling Point	330 °C at 756 mmHg	[4]
Appearance	Light brown solid	[4]

Due to the scarcity of direct experimental thermochemical data, computational methods and estimations based on group contribution methods are valuable for predicting these properties. Table 2 provides estimated thermochemical values for **4-hydroxybenzyl cyanide**. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation for high-precision applications.

Table 2: Estimated Thermochemical Properties of **4-Hydroxybenzyl Cyanide**

Property	Estimated Value	Method of Estimation
Standard Enthalpy of Formation (ΔH _f °)	Value not available	Requires high-level computational chemistry calculations (e.g., G3, G4, CBS-QB3) or experimental determination.
Standard Molar Entropy (S°)	Value not available	Can be estimated using statistical mechanics based on calculated vibrational frequencies and molecular geometry.
Molar Heat Capacity at Constant Pressure (C _p)	Value not available	Can be estimated using group contribution methods or calculated from vibrational frequencies.


Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like **4-hydroxybenzyl cyanide** relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.

Synthesis of 4-Hydroxybenzyl Cyanide

A common and efficient method for the synthesis of **4-hydroxybenzyl cyanide** involves the demethylation of 4-methoxybenzyl cyanide using aluminum chloride in toluene.[3]

Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Hydroxybenzyl cyanide**.

Detailed Protocol:

- Reaction Setup: To a stirred suspension of aluminum chloride (3.0 equivalents) in toluene, slowly add 4-methoxybenzyl cyanide (1.0 equivalent) at room temperature.

- Reaction: Gradually heat the reaction mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
- Workup: After completion, cool the reaction mixture and slowly pour it into a pre-cooled aqueous solution of hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]
- Purification: Remove the solvent under reduced pressure. Stir the crude product in a mixture of hexane and ethyl acetate, followed by filtration. Wash the solid with hexane and dry under vacuum to yield **4-hydroxybenzyl cyanide**.[3]

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.[6][7][8][9][10]

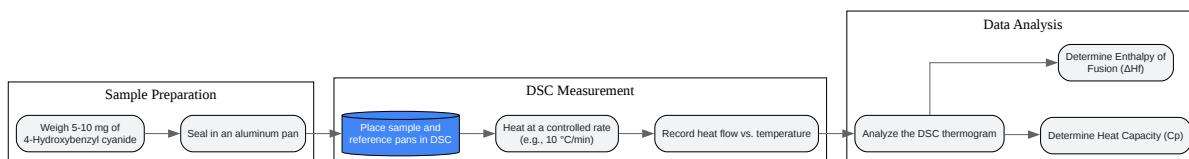
Experimental Workflow for Bomb Calorimetry:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion.

Detailed Protocol:

- Sample Preparation: Accurately weigh approximately 1 gram of **4-hydroxybenzyl cyanide** and press it into a pellet. Attach a fuse wire of known length and mass.
- Bomb Assembly: Place the pellet in the sample holder of the bomb calorimeter. Seal the bomb and pressurize it with pure oxygen to approximately 30 atm. Place the bomb in the


calorimeter bucket containing a known volume of water.

- Measurement: Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water.
- Data Analysis: Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). From this, the enthalpy of combustion can be determined.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions as a function of temperature. It can be used to determine the heat capacity and enthalpy of fusion of a substance.[11][12][13][14]

Experimental Workflow for DSC Analysis:

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis.

Detailed Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **4-hydroxybenzyl cyanide** into an aluminum DSC pan and hermetically seal it.

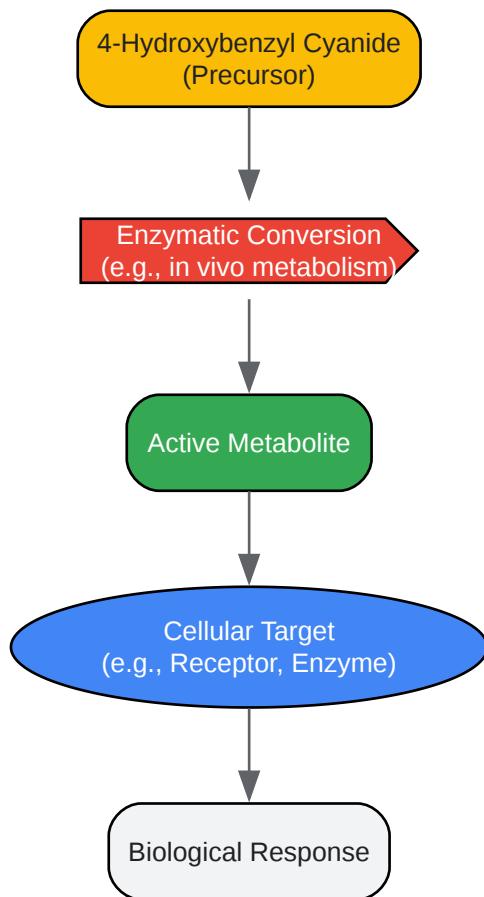
- DSC Measurement: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.
- Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample. The area under this peak is proportional to the enthalpy of fusion (ΔH_{fus}). The heat capacity (C_p) can be determined from the displacement of the baseline of the thermogram.

Relevance to Drug Development

4-Hydroxybenzyl cyanide is a key intermediate in the synthesis of several pharmaceuticals.^[1] Its bifunctional nature allows for the introduction of various pharmacophores, making it a valuable building block in medicinal chemistry.

Role as a Pharmaceutical Intermediate

One of the most notable applications of **4-hydroxybenzyl cyanide** is in the synthesis of the cardioselective beta-blocker, atenolol.^[1] The synthesis involves the reaction of **4-hydroxybenzyl cyanide** with epichlorohydrin, followed by reaction with isopropylamine.


Furthermore, it serves as a precursor for the synthesis of genistein, a phytoestrogen with potential anticancer properties.^[1] The synthesis involves a Hoesch reaction between **4-hydroxybenzyl cyanide** and phloroglucinol.

Potential Biological Activities

While primarily used as a synthetic intermediate, **4-hydroxybenzyl cyanide** itself is a naturally occurring compound found in some plants and is considered an endogenous metabolite.^{[5][15]} Research into the biological activities of related cyanide-containing compounds is ongoing. For instance, the metabolism of cyanogenic glycosides, which release cyanide, is a subject of interest in toxicology and pharmacology. The controlled release of cyanide has been explored in the context of signaling pathways, though this is an emerging area of research.^[16] The structural similarity of **4-hydroxybenzyl cyanide** to other phenolic compounds suggests potential antioxidant properties, though this requires further investigation.

Signaling Pathway Context (Hypothetical):

Given its role as a precursor to bioactive molecules, a hypothetical signaling pathway could involve its enzymatic conversion to a pharmacologically active agent, which then interacts with a specific cellular target.

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic activation pathway.

Conclusion

4-Hydroxybenzyl cyanide is a compound of significant interest due to its role as a key intermediate in the synthesis of important pharmaceuticals. While detailed experimental thermochemical data are currently lacking, this guide outlines the standard methodologies for their determination. The synthesis of this compound is well-established, and its versatile chemical nature ensures its continued importance in the field of drug development. Further research into its own potential biological activities and the precise quantification of its

thermochemical properties will provide a more complete understanding of this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. ivypanda.com [ivypanda.com]
- 9. biopchem.education [biopchem.education]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. s4science.at [s4science.at]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757) [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 4-Hydroxybenzyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020548#thermochemical-properties-of-4-hydroxybenzyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com